2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene
Description
Properties
IUPAC Name |
2-bromo-4-[1-(4-fluorophenyl)ethyl]-1-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO/c1-10(11-3-6-13(17)7-4-11)12-5-8-15(18-2)14(16)9-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADXUQWAXXUDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Metalation (DoM) and Halogen Exchange
The use of isopropyl magnesium chloride in tetrahydrofuran (THF) enables selective bromination via metal-halogen exchange. As demonstrated in the synthesis of 4-bromo-2-methoxybenzaldehyde, 1,4-dibromo-2-fluorobenzene undergoes magnesium-halogen exchange at 0–5°C, followed by formylation with dimethylformamide (DMF). Adapting this, a methoxy-directed metalation could facilitate bromine insertion at position 2. Key parameters include:
Electrophilic Bromination with Directed Substitution
For pre-methoxylated substrates, electrophilic bromination leverages the methoxy group’s ortho/para-directing effects. In the synthesis of 1-bromo-4-methoxybenzene, bromine in glacial acetic acid achieves para-bromination of anisole. However, meta-directing groups (e.g., acetyl) may be required to steer bromination to position 2.
Oxidative Bromination with Hydrogen Peroxide
The preparation of 2-bromo-4-fluoro-6-methylphenol employs bromine and hydrogen peroxide in dichloromethane/water at -10–5°C. This method minimizes polybromination and achieves 95% yield, suggesting applicability for substrates sensitive to harsh conditions.
Table 1: Bromination Method Comparison
Methoxylation Techniques
The methoxy group at position 1 is typically introduced via O-methylation of phenolic intermediates or through directed substitution.
Dimethyl Sulfate-Mediated Methylation
As detailed for 1-bromo-4-methoxybenzene, p-bromophenol reacts with dimethyl sulfate in dilute NaOH at ≤50°C. The methoxy group installs cleanly, with neutralization and distillation yielding >90% purity. For sterically hindered substrates (e.g., brominated analogs), phase-transfer catalysts may enhance reactivity.
Copper-Catalyzed Methoxylation
Synthesis of the 1-(4-Fluorophenyl)Ethyl Moiety
The branched ethyl group bearing a 4-fluorophenyl substituent requires convergent synthesis, likely through ketone intermediates and nucleophilic additions.
Grignard Reagent Addition to Aromatic Ketones
In the synthesis of 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, a methyl Grignard reagent reacts with an N-methoxy-N-methylamide intermediate. Adapting this, 4-fluorophenylmagnesium bromide could add to a position 4 ketone, followed by dehydration to form the ethyl group.
Friedel-Crafts Alkylation
While traditional Friedel-Crafts alkylation risks carbocation rearrangements, using a pre-formed 1-(4-fluorophenyl)ethyl bromide with Lewis acids (e.g., AlCl₃) could directly install the group. However, the methoxy and bromine substituents may deactivate the ring, necessitating elevated temperatures.
Convergent Synthetic Approaches
A three-step strategy is proposed:
Step 1: Synthesis of 2-Bromo-1-methoxy-4-acetylbenzene
Step 2: Grignard Addition of 4-Fluorophenylmagnesium Bromide
Step 3: Hydrogenation of the Vinyl Group
-
Conditions : H₂ (1 atm), Pd/C in ethanol reduces the double bond, yielding the target compound.
Table 2: Hypothetical Pathway Efficiency
| Step | Reaction | Key Reagents | Estimated Yield |
|---|---|---|---|
| 1 | Bromination | Br₂, FeCl₃ | 70% |
| 2 | Grignard Addition | 4-FluorophenylMgBr | 65% |
| 3 | Hydrogenation | H₂, Pd/C | 85% |
| Overall | 38% |
Challenges and Optimization Opportunities
Regioselectivity in Bromination
The methoxy group’s ortho/para-directing nature complicates position-specific bromination. Blocking groups (e.g., sulfonic acids) or directed metalation could improve selectivity.
Steric Hindrance in Grignard Additions
The bulky 4-fluorophenyl group may slow nucleophilic attack. Microwave-assisted synthesis or ultrasonication could enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Scientific Research Applications
Common Synthetic Routes:
- Suzuki–Miyaura Coupling: A key method for constructing this compound, involving the reaction of an aryl halide with an organoboron compound under palladium catalysis.
- Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Chemistry
2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene serves as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions, including substitution and coupling reactions.
Biology
Research has indicated potential biological activity associated with this compound. Studies are being conducted to explore its interactions with biomolecules, which could lead to the discovery of new biological pathways or mechanisms.
Medicine
The compound is being investigated for its therapeutic properties . It may serve as a precursor in drug development due to its structural features that can influence pharmacological activity. Preliminary studies suggest that modifications of this compound could yield new pharmaceuticals targeting specific diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance polymers and other advanced materials.
A study published in the Journal of Medicinal Chemistry explored the biological interactions of similar compounds with cancer cell lines. Results indicated that modifications to the structure could enhance cytotoxicity against specific cancer types.
Case Study 2: Industrial Application
Research conducted by a chemical engineering team demonstrated the use of this compound in synthesizing high-performance polymers. The study highlighted its effectiveness in improving material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene involves its interaction with specific molecular targets. The bromine and fluorophenyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The methoxy group can also affect the compound’s solubility and overall chemical behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogs differ in substituents at the 4-position or modifications to the bromine/methoxy groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Electronic Effects: Methoxy groups act as electron donors, while bromine and fluorophenyl groups withdraw electrons, altering reactivity in electrophilic substitution .
- Steric Effects : Bulky substituents (e.g., fluorophenyl ethyl) reduce reaction rates in crowded environments compared to smaller groups (e.g., CH₂Br) .
- NMR Data :
Biological Activity
2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. The presence of bromine and fluorine substituents, along with the methoxy group, suggests a unique profile of reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : 2-bromo-4-[1-(4-fluorophenyl)ethyl]-1-methoxybenzene
- Molecular Formula : C15H14BrF O
- Molecular Weight : 305.18 g/mol
- CAS Number : 452-08-4
The biological activity of this compound is influenced by its ability to interact with various biomolecules. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, enhancing the compound's binding affinity to target proteins or enzymes. The methoxy group may also contribute to the compound's solubility and bioavailability, which are critical factors in pharmacological activity.
Antioxidant Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antioxidant properties. For instance, derivatives tested through the DPPH radical scavenging method showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
Anticancer Activity
The anticancer potential of similar compounds has been explored in various studies. For example, derivatives containing the fluorophenyl group demonstrated cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The MTT assay results indicated that these compounds were more effective against U-87 cells, suggesting a selective cytotoxicity that could be harnessed for therapeutic purposes .
Structure-Activity Relationship (SAR) Studies
A series of SAR studies have been conducted to optimize the biological activity of compounds related to this compound. These studies focus on modifying substituents on the aromatic rings to enhance potency and selectivity against specific cancer cell lines. For instance, modifications leading to increased hydrophilicity improved solubility without compromising anticancer efficacy .
In Vivo Studies
In vivo assessments have further validated the therapeutic potential of related compounds. In one study, a lead compound derived from a similar structure exhibited significant efficacy in reducing tumor size in animal models while demonstrating a favorable safety profile .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-1-(4-fluorophenyl)ethanone | Lacks methoxy group | Moderate cytotoxicity |
| 4-Bromo-1-(4-fluorophenyl)benzene | Lacks ethyl and methoxy groups | Low anticancer activity |
| 2-Bromo-4-fluoroanisole | Similar structure but different halogen pattern | Antioxidant properties |
Q & A
Q. What are the recommended synthetic routes for preparing 2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene, and how can reaction conditions be optimized?
The synthesis likely involves multi-step reactions, including bromination, methoxylation, and Friedel-Crafts alkylation. A plausible route:
- Step 1 : Bromination of a methoxy-substituted benzene derivative using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., CCl₄ or acetonitrile) under controlled temperatures (0–25°C) .
- Step 2 : Introduction of the 1-(4-fluorophenyl)ethyl group via alkylation, possibly using AlCl₃ as a Lewis catalyst in anhydrous dichloromethane .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess alkylating agent) and reaction time to minimize byproducts like di-substituted derivatives.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C1, bromine at C2) and the ethyl group’s stereochemistry .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXS/SHELXL) for structure determination. Refinement against high-resolution data can resolve ambiguities in the fluorophenyl group’s orientation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₅H₁₄BrFO) and isotopic patterns.
Q. How does the compound’s structure influence its solubility and stability in common solvents?
- Solubility : The methoxy group enhances polarity, improving solubility in dichloromethane or THF. The bulky fluorophenyl ethyl group may reduce solubility in polar protic solvents (e.g., water) .
- Stability : Bromine’s electronegativity increases susceptibility to nucleophilic substitution. Store in inert atmospheres (argon) at –20°C to prevent degradation.
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?
- Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., MIC for antifungal studies) with controls for solvent interference (e.g., DMSO) .
- Metabolite Analysis : Use LC-MS to identify degradation products that might contribute to observed discrepancies .
- Structural Analog Comparison : Compare with analogs like 2-Bromo-1-(4-fluorophenyl)ethanone to isolate substituent-specific effects .
Q. How can computational modeling predict the compound’s reactivity in catalytic cross-coupling reactions?
- DFT Calculations : Optimize geometry using Gaussian or ORCA to evaluate electron density at the bromine site. This predicts feasibility in Suzuki-Miyaura couplings (e.g., with boronic acids) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
Q. What experimental designs are critical for studying the compound’s electronic effects in materials science applications?
- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior influenced by the electron-withdrawing bromine and methoxy groups .
- Thermogravimetric Analysis (TGA) : Determine thermal stability for applications in high-temperature materials .
- Crystal Engineering : Co-crystallize with electron-rich aromatics to study π-π stacking interactions .
Q. How can crystallographic twinning or disorder in X-ray data be addressed during refinement?
- SHELXL Tweaks : Use TWIN/BASF commands to model twinning. For disorder, split occupancies and apply restraints to bond distances/angles .
- Validation Tools : Check with PLATON or Mercury to ensure geometric plausibility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
